molecular formula C7H11IO B2948993 4-Iodo-6-oxabicyclo[3.2.1]octane CAS No. 2089257-16-7

4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No. B2948993
CAS RN: 2089257-16-7
M. Wt: 238.068
InChI Key: LVVJXHZCNVJJAT-UHFFFAOYSA-N
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Description

“4-Iodo-6-oxabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C7H9IO2 . It has a molecular weight of 252.05 . The compound is also known by its IUPAC name "(1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one" .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 20 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 45.1±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 132.3±5.0 cm3 .

Scientific Research Applications

4-Iodo-6-oxabicyclo[3.2.1]octane has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties, and has also been investigated for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential applications in the field of materials science, particularly in the development of new polymers and other materials with unique properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Iodo-6-oxabicyclo[3.2.1]octane in lab experiments is its unique structure, which allows for the development of new materials and drugs with unique properties. In addition, this compound is relatively easy to synthesize and has been shown to be highly effective in a variety of applications. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 4-Iodo-6-oxabicyclo[3.2.1]octane, including the development of new drugs and materials with unique properties. One area of particular interest is the development of new anticancer drugs based on this compound, which has shown promising results in animal studies. In addition, this compound may also have potential applications in the development of new materials for use in electronics and other high-tech applications. Overall, this compound is a highly promising compound with many potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

4-Iodo-6-oxabicyclo[3.2.1]octane can be synthesized using a variety of methods, including the cycloaddition of cyclopropenes and alkenes, as well as the reaction of cyclopropenes with oxygen-containing compounds. One of the most common methods for synthesizing this compound involves the reaction of cyclopropene with iodine and silver triflate in the presence of water. This method has been shown to be highly effective and efficient, with yields of up to 90%.

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-iodo-6-oxabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVJXHZCNVJJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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